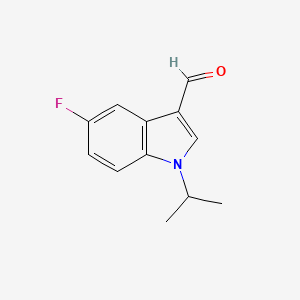
5-氟-1-异丙基-1H-吲哚-3-甲醛
描述
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde has several applications in scientific research:
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s overall biological activity.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .
生化分析
Biochemical Properties
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde, are known to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer activities . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s aldehyde group can undergo oxidation and reduction reactions, making it a versatile intermediate in biochemical pathways .
Cellular Effects
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in gene expression . Additionally, 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde may impact cellular metabolism by altering the activity of metabolic enzymes and affecting the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with various biomolecules. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, indole derivatives have been reported to inhibit the activity of certain enzymes involved in inflammation and cancer progression . Additionally, 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular function and contribute to the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of various metabolites . Long-term exposure to 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde may result in changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes at certain dosage levels .
Metabolic Pathways
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, the compound can be oxidized to form indole-3-carboxylic acid derivatives . These metabolic transformations can affect the compound’s biological activity and contribute to its overall pharmacological profile .
Transport and Distribution
The transport and distribution of 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the mitochondria, where they can modulate mitochondrial function and contribute to their biological effects .
准备方法
The synthesis of 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield .
化学反应分析
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
相似化合物的比较
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives like 5-fluoroindole-3-carboxaldehyde and 1H-indole-3-carbaldehyde. While these compounds share a similar core structure, the presence of different substituents can significantly alter their chemical properties and biological activities . The unique combination of a fluorine atom and an isopropyl group in 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde distinguishes it from other derivatives, potentially offering unique reactivity and applications .
属性
IUPAC Name |
5-fluoro-1-propan-2-ylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-8(2)14-6-9(7-15)11-5-10(13)3-4-12(11)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTCBYPWOQCVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


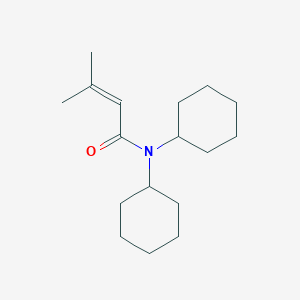
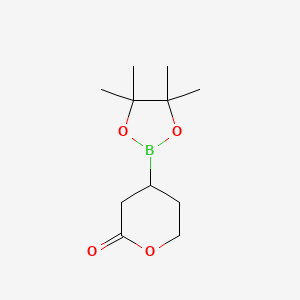
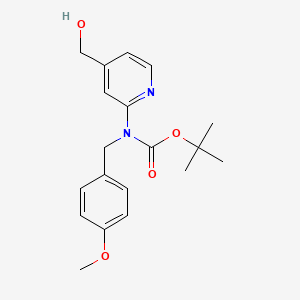

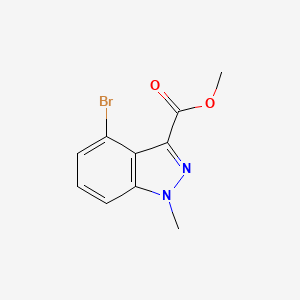
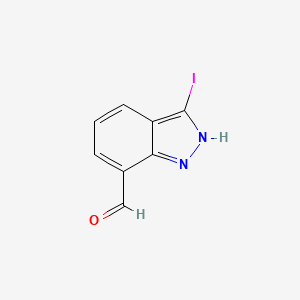
![2-Bromo-6-chloropyrazolo[1,5-A]pyridine](/img/structure/B1407237.png)
![Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1407238.png)
![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)
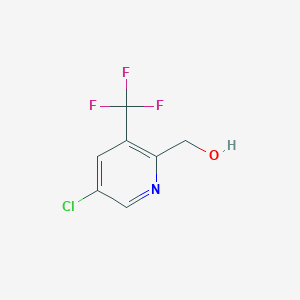
![4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1407243.png)
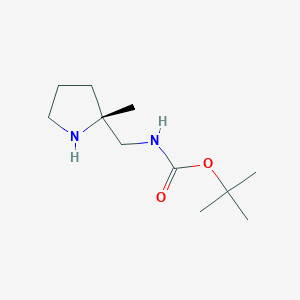
![Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1407246.png)
![2-(Boc-amino)-5-aza-spiro[3.4]octane](/img/structure/B1407247.png)
